N~4~-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide -

N~4~-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Catalog Number: EVT-6258689
CAS Number:
Molecular Formula: C20H34N4O3
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (Compound 1)

Compound Description: This compound was initially reported as a potent inhibitor of bacterial DNA gyrase. It was later discovered to also interact with mammalian topoisomerase II (topo II), exhibiting an EC50 value of 7.6 μM in a DNA-cleavage assay using topo II isolated from HeLa cells. Researchers synthesized various analogs of Compound 1, modifying its structure at the 1-, 2-, 3-, 5-, and 7-positions to assess their impact on topo II inhibition. One analog, the 7-(4-hydroxyphenyl) derivative (CP-115,953), demonstrated a 6-fold increase in potency compared to Compound 1. Compound 1 exhibited modest in vitro cytotoxicity and in vivo activity against P388 leukemia cells.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. Intravenous injections of SB-772077-B in rats led to decreased pulmonary and systemic arterial pressures while increasing cardiac output. These effects were more pronounced when pulmonary vascular resistance was elevated by factors such as U46619, hypoxia, or Nω-nitro-l-arginine methyl ester. SB-772077-B demonstrated higher potency compared to other Rho kinase inhibitors like Y-27632 and fasudil in reducing both pulmonary and systemic arterial pressures. Chronic administration of SB-772077-B mitigated the rise in pulmonary arterial pressure caused by monocrotaline. The findings suggest that Rho kinase plays a role in regulating baseline vascular tone and vasoconstrictor responses and that SB-772077-B holds potential therapeutic value for pulmonary hypertensive disorders.

4-[4-(chlorophenyl)phenyl]-4-oxo-2S-(phenylthiomethyl)butanoic acid (BAY 12-9566)

Compound Description: BAY 12-9566 is a matrix metalloproteinase (MMP) inhibitor. It was used in a study investigating the discovery and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-α-converting enzyme (TACE)/MMP inhibitor for the treatment of rheumatoid arthritis.

(S)N-[2-mercapto-1-oxo-4-(3,4,4-trimethyl-2,5-dioxo-1-imidazolidinyl)buty]-L-leucyl-N,3-dimethyl-L-valinamide (BMS-275291)

Compound Description: BMS-275291 is an MMP inhibitor. It was utilized in research exploring the development of a novel dual TACE/MMP inhibitor, TMI-1, for rheumatoid arthritis treatment.

N-hydroxy-2(R)-(4-methoxysulfonyl)(3-picolyl)-(amino-3 methylbutaneamide hydrochloride monohydrate (CGS-27023)

Compound Description: CGS-27023 is an MMP inhibitor. It was included in a study focusing on the identification and characterization of TMI-1, a novel dual TACE/MMP inhibitor with potential for rheumatoid arthritis treatment.

4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)

Compound Description: SB203580 is a p38 mitogen-activated protein kinase (MAPK) inhibitor. It was utilized as a tool compound in a study aimed at identifying and characterizing TMI-1, a dual TACE/MMP inhibitor with potential therapeutic applications in rheumatoid arthritis.

2-(2′-amino-3′-methoxyphenyl)-oxanaphthalen-4-one (PD98059)

Compound Description: PD98059 is an inhibitor of mitogen-activated protein kinase kinase (MEK). It was used in a study investigating the discovery and characterization of a novel dual TACE/MMP inhibitor, TMI-1, with potential for treating rheumatoid arthritis.

N4-(2,2-dimethyl-3-oxo-4H-pyrid[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406)

Compound Description: R406 is a spleen tyrosine kinase (Syk) inhibitor. It was utilized to investigate the pathways activated by Syk in tumor necrosis factor-α (TNFα)-stimulated fibroblast-like synoviocytes (FLS) in a study exploring the role of Syk in rheumatoid arthritis.

4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-4-[(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine (UK-74,505)

Compound Description: UK-74,505 is a dihydropyridine platelet-activating factor (PAF) antagonist. It was included in a study focusing on the discovery of novel PAF antagonists based on heterofused [, ]benzodiazepine and [, ]diazepine derivatives of 2-methyl-1-phenylimidazo[4,5-c]pyridine.

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is an endothelin A (ETA) receptor antagonist. It served as a starting point for the design and synthesis of dual angiotensin II and ETA receptor antagonists based on N-isoxazolyl biphenylsulfonamides.

Properties

Product Name

N~4~-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

IUPAC Name

4-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide

Molecular Formula

C20H34N4O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H34N4O3/c1-22(2)20(27)23-11-9-15(10-12-23)19(26)21-16-13-18(25)24(14-16)17-7-5-3-4-6-8-17/h15-17H,3-14H2,1-2H3,(H,21,26)

InChI Key

ZODWXKIVOGFETQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.